molecular formula C6H3ClF4N2S B13926845 Pyrimidine, 4-chloro-6-fluoro-2-(methylthio)-5-(trifluoromethyl)- CAS No. 115441-09-3

Pyrimidine, 4-chloro-6-fluoro-2-(methylthio)-5-(trifluoromethyl)-

Cat. No.: B13926845
CAS No.: 115441-09-3
M. Wt: 246.61 g/mol
InChI Key: BITBOUXSOKIYRP-UHFFFAOYSA-N
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Description

Pyrimidine, 4-chloro-6-fluoro-2-(methylthio)-5-(trifluoromethyl)-: is a chemical compound with the molecular formula C6H2ClF4N2S . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

The synthesis of Pyrimidine, 4-chloro-6-fluoro-2-(methylthio)-5-(trifluoromethyl)- involves several steps. One common method includes the reaction of 4-chloro-6-fluoro-2-(methylthio)pyrimidine with trifluoromethylating agents under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Pyrimidine, 4-chloro-6-fluoro-2-(methylthio)-5-(trifluoromethyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The methylthio group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it back to the original methylthio group.

    Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new derivatives.

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pyrimidine, 4-chloro-6-fluoro-2-(methylthio)-5-(trifluoromethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Pyrimidine, 4-chloro-6-fluoro-2-(methylthio)-5-(trifluoromethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Pyrimidine, 4-chloro-6-fluoro-2-(methylthio)-5-(trifluoromethyl)- can be compared with other similar compounds such as:

    4-Chloro-6-fluoro-2-(methylthio)pyrimidine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    4-Chloro-6-fluoro-2-(methylthio)-5-methylpyrimidine: Contains a methyl group instead of a trifluoromethyl group, leading to variations in its biological activity and applications.

The uniqueness of Pyrimidine, 4-chloro-6-fluoro-2-(methylthio)-5-(trifluoromethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

115441-09-3

Molecular Formula

C6H3ClF4N2S

Molecular Weight

246.61 g/mol

IUPAC Name

4-chloro-6-fluoro-2-methylsulfanyl-5-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C6H3ClF4N2S/c1-14-5-12-3(7)2(4(8)13-5)6(9,10)11/h1H3

InChI Key

BITBOUXSOKIYRP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)C(F)(F)F)F

Origin of Product

United States

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